molecular formula C9H10O4 B1590222 Methyl 4-hydroxy-2-methoxybenzoate CAS No. 28478-46-8

Methyl 4-hydroxy-2-methoxybenzoate

Cat. No. B1590222
CAS RN: 28478-46-8
M. Wt: 182.17 g/mol
InChI Key: KCWJRQPHPPKPBK-UHFFFAOYSA-N
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Description

Methyl 4-Hydroxy-2-methoxybenzoate, also known by its CAS Number 28478-46-8, is a compound with the molecular weight of 182.18 . It is a solid substance at room temperature .


Synthesis Analysis

Methyl 2-hydroxy-4-methoxybenzoate is used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-hydroxy-2-methoxybenzoate . The InChI code for this compound is 1S/C9H10O4/c1-12-8-5-6 (10)3-4-7 (8)9 (11)13-2/h3-5,10H,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 4-Hydroxy-2-methoxybenzoate is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-hydroxy-2-methoxybenzoate, a variant of methyl benzoates, has been a subject of synthesis and chemical studies. For instance, a study focused on synthesizing Methyl 4-bromo-2-methoxybenzoate, highlighting methods to achieve high purity and yield, demonstrating the compound's chemical versatility (Chen Bing-he, 2008).
  • Research on the thermochemical properties of methyl methoxybenzoates, including variants like Methyl 4-hydroxy-2-methoxybenzoate, has been conducted. This includes experimental and computational approaches to understand their structural and thermochemical properties, which is crucial for applications in various chemical processes (H. Flores et al., 2019).

Biological and Pharmaceutical Research

  • Methyl 4-hydroxybenzoate, closely related to Methyl 4-hydroxy-2-methoxybenzoate, is known for its use as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. Studies have been conducted on its crystal structure and pharmaceutical activity, providing insights into its molecular determinants and potential applications in the pharmaceutical industry (Abeer A. Sharfalddin et al., 2020).
  • Some studies have explored the bioconversion and metabolism of methoxylated benzoic acids, such as Methyl 4-hydroxy-2-methoxybenzoate, by various bacteria. This research provides insights into the microbial utilization of these compounds, which could have implications in bioremediation or bioconversion processes (K. Deweerd et al., 1988).

Applications in Material Science

  • The compound's properties make it a candidate for study in the field of material science. For example, research has investigated the encapsulation of flavor molecules, such as 4-hydroxy-3-methoxy benzoic acid, into layered inorganic nanoparticles. This encapsulation is essential for controlled release applications, which can be used in food technology and other industries (Mi-Mi Hong et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

Methyl 2-hydroxy-4-methoxybenzoate has been used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products . This suggests potential applications in the synthesis of other bioactive compounds.

properties

IUPAC Name

methyl 4-hydroxy-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWJRQPHPPKPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501559
Record name Methyl 4-hydroxy-2-methoxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-2-methoxybenzoate

CAS RN

28478-46-8
Record name Benzoic acid, 4-hydroxy-2-methoxy-, methyl ester
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Record name Methyl 4-hydroxy-2-methoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-hydroxy-2-methoxybenzoate
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Synthesis routes and methods I

Procedure details

To a solution of methyl 4-benzyloxy-2-methoxybenzoate (3.08 g) in methanol (5 mL)/tetrahydrofuran (7.5 mL) was added 10% palladium-carbon (0.3 g) at room temperature under an atmosphere of argon, and the mixture was stirred at that temperature for 2 hrs under an atmosphere of hydrogen. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo to afford the title compound (2.02 g).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 250 mL Erlenmeyer flask was added methyl 4-amino-2-methoxybenzoate (7.5 g, 41.4 mmol) and a 25% solution of sulfuric acid (40 mL, 188 mmol). The solution was cooled to 0° C. and a saturated solution of sodium nitrite (4.29 g, 62.2 mmol) was added drop wise. The orange mixture was stirred for 15 minutes. The resulting diazonium solution was then very slowly poured into a 1 L flask containing 500 mL of 3% sulfuric acid. The solution was stirred for 5 minutes then transferred to a separatory funnel. The reaction mixture was diluted with 150 mL of DCM, extracted, dried over magnesium sulfate and concentrated. to a red solid. The resulting solid was triturated with hexane to give 5.71 grams of the desired phenol as a red powder (73% yield). The LC/MS data was obtained on a Shimadzu analytical LC/MICROMASS® Platform LC (ESI+) at 220 nm using the following set of conditions: Waters Sunfire 5 μm C18, 4.6×30 mm column, with a gradient of 0-100% B (B=90% HPLC grade methanol/0.1% trifluoroacetic acid/10% HPLC grade water), (A=90% HPLC grade water/0.1% trifluoroacetic acid/10% HPLC grade methanol), in 2 minutes with a 1 minute hold at a rate of 4 mL/minute. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.67-3.72 (m, 3H), 3.74 (s, 3H), 6.39 (dd, J=8.66, 2.13 Hz, 1H), 6.45 (d, J=2.13 Hz, 1H), 7.59 (d, J=8.66 Hz, 1H). LCMS Rt=1.070 min., m/z 183.09 (M+H), 96% purity.
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
4.29 g
Type
reactant
Reaction Step Four
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
73%

Synthesis routes and methods III

Procedure details

0.1N NaOH (10 mL, 1 mmol) was added to a solution of the product of step 2 (1.10 g, 4.9 mmol) in THF (1 mL) and MeOH (1 mL). Reaction was stirred for three days at room temperature. Reaction solution was concentrated by rotary evaporation and resulting residue was dissolved in water. The solution was neutralized with 1N HCl and a precipitate formed. Collected precipitate and washed with water and hexane. Obtained 0.29 g of 4-Hydroxy-2-methoxy-benzoic acid methyl ester in 33% yield.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The product obtained in Stage B is hydrogenated in an autoclave in the presence of alcohol with Raney nickel as catalyst. The hydrogenation is done at 50° C and lasts 21/2 hours. It is cooled, the nickel drained and the alcohol removed under vacuum. The methyl 2-methoxy-4-hydroxybenzoate formed crystallizes and is used for the following stage.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-hydroxy-2-methoxybenzoate
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Methyl 4-hydroxy-2-methoxybenzoate
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Methyl 4-hydroxy-2-methoxybenzoate
Reactant of Route 6
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Methyl 4-hydroxy-2-methoxybenzoate

Citations

For This Compound
24
Citations
MY Lui, KS Lokare, E Hemming, JNG Stanley… - RSC …, 2016 - pubs.rsc.org
… methyl 4-hydroxy-2-methoxybenzoate (compound 6) Methyl 4-hydroxy-2-methoxybenzoate … 5, but not even a trace of the isomer methyl 4-hydroxy-2-methoxybenzoate (6, Fig. 5) was …
Number of citations: 18 pubs.rsc.org
TM Cresp, MV Sargent, JA Elix… - Journal of the Chemical …, 1973 - pubs.rsc.org
Formylation with dichloromethyl methyl either and titanium(IV)chloride in dichloromethane, and bromination with bromine and titanium(IV)chloride in dichloromethane, of methyl 2,4-…
Number of citations: 31 pubs.rsc.org
CR Unelius, B Bohman… - Journal of agricultural and …, 2018 - ACS Publications
This study concludes an extensive investigation of antifeedants for the pine weevil, Hylobius abietis (Coleoptera: Curculionidae), an economically important pest of planted conifer …
Number of citations: 5 pubs.acs.org
DJ Zhou, SQ Yin, YC Fan, Q Wang - Research on Chemical Intermediates, 2016 - Springer
… The desired reaction was investigated using methyl 4-hydroxy-2-methoxybenzoate (1) as the model substrate, and the results are shown in Table 1. Methanol was used as reaction …
Number of citations: 4 link.springer.com
IM Bell, JM Erb, RM Freidinger… - Journal of medicinal …, 1998 - ACS Publications
… Methyl dihydroxybenzoate (7) was converted to methyl 4-hydroxy-2-methoxybenzoate (17) using a benzyl protecting group for the 4-hydroxy group. Fluorination of phenol 17 with 3,5-…
Number of citations: 72 pubs.acs.org
K Sunnerheim, A Nordqvist, G Nordlander… - Journal of agricultural …, 2007 - ACS Publications
Antifeedant activity of mainly phenylpropanoic, cinnamic, and benzoic acids esters was tested on the pine weevil, Hylobius abietis (L.). Of 105 compounds screened for activity, 9 …
Number of citations: 25 pubs.acs.org
BJ Mavunkel, JJ Perumattam, X Tan… - Bioorganic & medicinal …, 2010 - Elsevier
… Beginning with methyl 2,4-dihydroxybenzoate, the desired methyl 4-hydroxy-2-methoxybenzoate was prepared by sequential protection of two hydroxyl groups through benzylation and …
Number of citations: 25 www.sciencedirect.com
M Taha, S Imran, M Alomari, F Rahim… - Bioorganic & medicinal …, 2019 - Elsevier
… Compound 1 was synthesized by treating methyl 4-hydroxy-2-methoxybenzoate with hydrazine hydrate. Compound 1 was then reacted with methyl 4-formylbenzoate in methanol with …
Number of citations: 17 www.sciencedirect.com
H Kurata, K Kusumi, K Otsuki, R Suzuki… - Journal of Medicinal …, 2017 - ACS Publications
The discovery of 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid 13n (ceralifimod, ONO-4641), a sphingosine-1-…
Number of citations: 19 pubs.acs.org
R Foroumadi, M Baeeri, S Asgarian… - … of Biochemical and …, 2022 - Wiley Online Library
… This adduct went through the reaction with methyl 4-hydroxy-2-methoxybenzoate (4) to obtain Compound 5. Finally, the hydrolysis of ester moiety in the basic media followed by acidic …
Number of citations: 3 onlinelibrary.wiley.com

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